Estradiol vs. Leukotriene B3 Substrate Selectivity
Hsd17B13-IN-11 exhibits an approximately 10-fold higher inhibitory potency against estradiol oxidation compared to leukotriene B3 oxidation, with reported IC50 values of ≤0.1 μM and ≤1 μM respectively . This substrate-dependent inhibition profile distinguishes it from other HSD17B13 inhibitors such as HSD17B13-IN-31 (compound 32), which reports the same threshold values (<0.1 μM and <1 μM) but without the explicit ~10-fold differential notation [1], and from BI-3231, which is reported primarily for its potency against the enzyme itself (IC50 = 1 nM hHSD17B13) rather than substrate-specific inhibition .
| Evidence Dimension | Ratio of inhibitory potency against estradiol vs. leukotriene B3 substrate oxidation |
|---|---|
| Target Compound Data | ~10-fold selectivity for estradiol inhibition (≤0.1 μM) over leukotriene B3 inhibition (≤1 μM) |
| Comparator Or Baseline | BI-3231: IC50 = 1 nM (hHSD17B13) and 13 nM (mHSD17B13) in enzyme assays without reported substrate-specific ratio; HSD17B13-IN-31 (compound 32): IC50 <0.1 μM (estradiol), <1 μM (leukotriene B3) |
| Quantified Difference | Hsd17B13-IN-11 provides a distinct substrate-selectivity window of ~10-fold between estradiol and leukotriene B3; BI-3231 provides ultra-potent enzyme inhibition without characterized substrate bias |
| Conditions | Biochemical enzyme inhibition assays using recombinant HSD17B13 with estradiol and leukotriene B3 as substrates |
Why This Matters
Researchers requiring a tool compound with defined substrate bias for probing HSD17B13's differential roles in steroid hormone versus lipid mediator metabolism should select Hsd17B13-IN-11 over substrate-agnostic ultra-potent inhibitors.
- [1] Bio-Equip. (2025). HSD17B13-IN-31 (compound 32) Product Information. View Source
